molecular formula C7H11NO2 B1332163 (Tetrahydro-pyran-2-yloxy)-acetonitrile CAS No. 17521-49-2

(Tetrahydro-pyran-2-yloxy)-acetonitrile

Cat. No. B1332163
CAS RN: 17521-49-2
M. Wt: 141.17 g/mol
InChI Key: YADWCNNOFHOBBG-UHFFFAOYSA-N
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Patent
US03971772

Procedure details

A solution of 35 g of tetrahydropyran-2-yloxy acetonitrile in 100 ml of ether is added dropwise to a slurry of 10 g of lithium aluminum hydride in 300 ml of ether and 100 ml of tetrahydrofuran. The slurry is refluxed for 210 minutes, cooled, and 25 ml of sat. potassium carbonate solution is added at a rate that maintains gentle reflux. After 90 minutes the slurry is filtered and the solid is washed with ether. The filtrate is evaporated in vacuo and distilled to give 33.6 g of 2-(tetrahydropyran-2-yloxy)ethylamine, boiling point 41.5°-46°C at 0.5-0.8 mm.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[O:7][CH2:8][C:9]#[N:10].[H-].[Al+3].[Li+].[H-].[H-].[H-].C(=O)([O-])[O-].[K+].[K+]>CCOCC.O1CCCC1>[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[O:7][CH2:8][CH2:9][NH2:10] |f:1.2.3.4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
O1C(CCCC1)OCC#N
Name
Quantity
10 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The slurry is refluxed for 210 minutes
Duration
210 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
After 90 minutes the slurry is filtered
Duration
90 min
WASH
Type
WASH
Details
the solid is washed with ether
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
O1C(CCCC1)OCCN
Measurements
Type Value Analysis
AMOUNT: MASS 33.6 g
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.